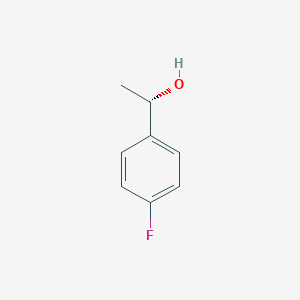

(S)-1-(4-Fluorophenyl)ethanol

概要

説明

ヨードヒップル酸は、2-ヨードヒップル酸としても知られており、分子式がC9H8INO3の化合物です。これはp-アミノヒップル酸のアナログであり、主に有効腎血漿流量の測定に使用されます。この化合物は、高いクリアランス速度と腎シンチグラフィーへの適合性により、核医学の分野で特に重要です .

準備方法

合成経路と反応条件

ヨードヒップル酸は、ヒップル酸のヨウ素化によって合成できます。このプロセスは、硝酸などの酸化剤の存在下で、ヒップル酸とヨウ素を反応させることを伴います。反応条件には、通常、ヨードヒップル酸の効率的な生成を確実にするための制御された温度とpHが含まれます .

工業生産方法

工業環境では、ヨードヒップル酸は、しばしばヨードヒップル酸ナトリウムとして知られるナトリウム塩として製造されます。これは、ヒップル酸のヨウ素化に続いて、水酸化ナトリウムで中和することを伴います。次に、生成物は結晶化と濾過プロセスによって精製され、高純度のヨードヒップル酸が得られます .

化学反応の分析

反応の種類

ヨードヒップル酸は、以下を含むいくつかの種類の化学反応を起こします。

置換反応: ヨウ素化プロセス自体は、ベンゼン環上のヒップル酸のヒドロゲン原子がヨウ素原子に置き換わる置換反応です。

同位体交換反応: ヨードヒップル酸は、放射性ヨウ素と同位体交換反応を起こすことができ、これは放射性医薬品用途で役立ちます.

一般的な試薬と条件

酸化剤: 硝酸は、ヨウ素化プロセスで一般的に使用されます。

溶媒: 水とエタノールは、合成および精製プロセスでしばしば溶媒として使用されます。

主要な生成物

ヒップル酸のヨウ素化から生成される主要な生成物は、ヨードヒップル酸そのものです。同位体交換反応では、生成物は通常、123I-ヨードヒップル酸などのヨードヒップル酸の放射性標識バージョンです .

科学研究での応用

ヨードヒップル酸は、科学研究で幅広い用途があります。

化学: さまざまな分析技術で参照標準として使用されます。

生物学: 有効腎血漿流量を測定するために、腎機能研究のトレーサーとして役立ちます。

科学的研究の応用

Chemical Synthesis

Chiral Building Block

(S)-1-(4-Fluorophenyl)ethanol serves as an essential chiral building block in the synthesis of complex organic molecules. Its ability to provide chirality is crucial in the development of pharmaceuticals, where the specific stereochemistry can significantly affect biological activity .

Synthesis Methods

The compound can be synthesized through various methods, including:

- Biocatalytic Reduction : Utilizing microorganisms such as Daucus carota or Pseudomonas crispum to achieve high enantioselectivity .

- Dynamic Kinetic Resolution : This method allows for the production of optically pure chiral alcohols with high yields by employing lipase as a catalyst and acidic resins for racemization .

Medicinal Chemistry

Drug Development

this compound has been investigated for its potential in drug synthesis, particularly in creating new therapeutic agents. Its role as a ligand in biochemical assays makes it a candidate for drug discovery, especially targeting specific receptors involved in various diseases .

Antiviral and Anticancer Research

- Antiviral Potential : The compound has been explored for its ability to inhibit the CCR5 chemokine receptor, which plays a critical role in HIV infection. Derivatives of this compound have shown protective effects against HIV.

- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation, suggesting potential applications in developing new anticancer therapies.

Biochemical Applications

Enzyme Inhibition

this compound has been studied as a competitive inhibitor of enzymes such as alcohol dehydrogenase (ADH) and monoamine oxidase (MAO). These studies are significant for understanding metabolic pathways and developing treatments for alcohol-related disorders and neurodegenerative diseases like depression .

Industrial Applications

Fine Chemicals Production

The compound is utilized in the production of fine chemicals and serves as an intermediate in the manufacture of agrochemicals and fragrances. Its unique properties allow for modifications that enhance its utility in various industrial processes.

Study 1: Enantioselective Synthesis

In one study, researchers focused on synthesizing (S)-(-)-1-(4-fluorophenyl)ethanol using Daucus carota cells. They found that varying reaction conditions significantly impacted yield and optical purity, achieving a yield of 66% with 98% enantiomeric excess (ee).

Study 2: Biocatalytic Reduction

Another study explored biocatalytic reduction using Pseudomonas crispum, where yields reached up to 76% for the (R)-enantiomer under optimized conditions, demonstrating the compound's versatility in synthetic applications.

作用機序

ヨードヒップル酸は、主に腎臓によって急速にクリアされる能力によってその効果を発揮します。静脈内投与後、すぐに腎尿細管細胞に吸収され、尿中に排泄されます。この迅速なクリアランスにより、腎機能の効率的な画像化が可能になります。関与する分子標的には、ヨードヒップル酸の取り込みと排泄を促進する腎尿細管トランスポーターが含まれます .

類似の化合物との比較

類似の化合物

p-アミノヒップル酸: 腎血漿流量の測定に使用されますが、ヨードヒップル酸と比較してクリアランス速度が低くなります。

N-スクシニルデスフェリオキサミンB: 腎臓画像に使用される別の化合物ですが、キレート特性が異なります.

ユニークさ

ヨードヒップル酸は、その高いクリアランス速度と腎シンチグラフィーへの適合性によりユニークです。放射性ヨウ素で標識できるため、核医学で腎臓の高品質な機能画像を生成するために特に価値があります .

類似化合物との比較

Similar Compounds

p-Aminohippuric Acid: Used for measuring renal plasma flow but has a lower clearance rate compared to iodohippuric acid.

N-Succinyldesferrioxamine B: Another compound used in renal imaging but with different chelation properties.

Uniqueness

Iodohippuric acid is unique due to its high clearance rate and suitability for renography. Its ability to be labeled with radioiodine makes it particularly valuable in nuclear medicine for producing high-quality functional images of the kidneys .

特性

IUPAC Name |

(1S)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-73-2 | |

| Record name | (-)-1-(4-Fluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What experimental techniques were used to study the chiral recognition of (S)-1-(4-Fluorophenyl)ethanol with butan-2-ol?

A2: Researchers employed a combination of resonant two-photon ionization (R2PI) spectroscopy, infrared depletion spectroscopy, and mass spectrometry to investigate the diastereomeric complexes formed between this compound and the enantiomers of butan-2-ol. [, ] These techniques allowed for the identification of unique spectroscopic signatures of the complexes, revealing differences in their ground and excited states. [] Density functional theory (DFT) calculations were also used to support the experimental findings and elucidate the structural differences between the diastereomeric complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。